molecular formula C12H8BrFZn B14893067 4'-Fluoro-4-biphenylZinc bromide

4'-Fluoro-4-biphenylZinc bromide

Cat. No.: B14893067
M. Wt: 316.5 g/mol
InChI Key: AGDJFYNAYVXIBP-UHFFFAOYSA-M
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Description

4’-Fluoro-4-biphenylZinc bromide is an organozinc compound with the molecular formula C12H8BrFZn. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a zinc bromide group. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Fluoro-4-biphenylZinc bromide can be synthesized through the reaction of 4-bromo-4’-fluorobiphenyl with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 4’-Fluoro-4-biphenylZinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-biphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.

    Nucleophilic Substitution: Various electrophiles such as alkyl halides.

    Addition Reactions: Electrophiles like carbonyl compounds.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4’-Fluoro-4-biphenylZinc bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-biphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex with the zinc reagent. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-4-biphenylZinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex biaryl structures.

Properties

Molecular Formula

C12H8BrFZn

Molecular Weight

316.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-4-phenylbenzene

InChI

InChI=1S/C12H8F.BrH.Zn/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h2-9H;1H;/q-1;;+2/p-1

InChI Key

AGDJFYNAYVXIBP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)C2=CC=C(C=C2)F.[Zn+]Br

Origin of Product

United States

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